N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide
Description
This compound is a hydrazinecarboxamide derivative featuring a central vinyl backbone substituted with:
- A 4-methoxyphenyl-methylene hydrazinecarboxamide moiety.
- A 4-methyl-2-pyrimidinylamino group.
- A terminal benzamide group.
The pyrimidinyl group introduces hydrogen-bonding capabilities, critical for interactions with biological targets such as kinases or DNA .
Properties
IUPAC Name |
N-[(E)-3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-16-12-13-24-23(27-16)25-15-20(28-21(30)18-6-4-3-5-7-18)22(31)29-26-14-17-8-10-19(32-2)11-9-17/h3-15H,1-2H3,(H,28,30)(H,29,31)(H,24,25,27)/b20-15+,26-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAPNQLJGXVTTG-GBLDUJJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC=C(C(=O)NN=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N/C=C(\C(=O)N/N=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Features
Table 1: Comparative Structural and Functional Analysis
Key Differentiators of the Target Compound
4-Methoxyphenyl vs.
Pyrimidinylamino Group: This moiety is shared with but differs from pyridine or triazine derivatives ().
Hydrazinecarboxamide Backbone : The E-configuration of the hydrazinecarboxamide group (confirmed in analogues via X-ray crystallography, ) enables bidirectional hydrogen bonding, critical for supramolecular interactions or target binding .
Q & A
Q. What established synthetic routes are used to prepare this compound?
The compound is typically synthesized via multi-step reactions. A common approach involves:
- Step 1 : Condensation of a 4-methoxyphenyl-substituted hydrazine with a carbonyl precursor under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 2 : Coupling with a pyrimidinylamino vinyl intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3 : Purification via column chromatography or crystallization from ethanol/water mixtures . Key analytical techniques (HPLC, NMR) are employed to confirm intermediate purity and final product identity .
Q. How is the compound structurally characterized?
Structural elucidation relies on:
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., monoclinic space group P21/c, C=O bond length ~1.212 Å) .
- Spectroscopy : H/C NMR confirms substituent integration; IR identifies carbonyl (1650–1700 cm) and hydrazine (3200–3400 cm) stretches .
- Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. protic solvents (ethanol) .
- Catalyst screening : Palladium or copper catalysts for Suzuki-Miyaura cross-coupling to install pyrimidinyl groups .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydrazine formation .
- Real-time monitoring : TLC or inline FTIR tracks reaction progress to minimize overfunctionalization .
Q. What computational models predict its bioactivity and target interactions?
Advanced modeling approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., VEGFR2) with affinity scores (ΔG ≈ -9.2 kcal/mol) .
- QSAR studies : Regression models correlate substituent electronegativity (e.g., 4-methoxy vs. 4-chloro) with IC values in cancer cell lines .
- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns trajectories) .
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions arise from:
- Cell line variability : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) may show divergent IC due to receptor expression .
- Assay conditions : Varying ATP concentrations in kinase assays alter inhibition kinetics (e.g., K = 0.5 µM vs. 1.2 µM) .
- Structural analogs : Methyl-to-methoxy substitutions on pyrimidine improve solubility but reduce membrane permeability . Standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., SPR, ITC) validate findings .
Q. What strategies enhance aqueous solubility for in vivo studies?
Approaches include:
- Salt formation : Hydrochloride or mesylate salts increase solubility by 5–10× .
- Prodrug design : Phosphate esters or PEGylation of the carboxamide group .
- Co-solvent systems : 10% DMSO/90% saline for preclinical formulations .
Methodological Best Practices
Q. Which analytical techniques ensure compound purity and stability?
- HPLC-DAD/MS : Purity >95% with C18 columns (ACN/water gradient) .
- Stability studies : Accelerated degradation under UV light or high humidity (40°C/75% RH) over 14 days .
- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C .
Q. How does the hydrazinecarboxamide moiety influence supramolecular interactions?
The moiety enables:
- Hydrogen bonding : N–H···O and C–H···π interactions stabilize crystal packing (e.g., centroid–centroid distance = 5.055 Å) .
- Bidirectional motifs : Self-complementary interactions in enzyme active sites (e.g., peptidomimetic inhibitors) .
- pH-sensitive tautomerism : Amido vs. iminol forms alter binding kinetics in physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
